2-(Pyridazin-4-YL)ethan-1-amine

Molecular Recognition Dipole-Dipole Interactions Fragment-Based Drug Design

2-(Pyridazin-4-YL)ethan-1-amine (CAS 1083337-92-1) is a primary amine-functionalized pyridazine heterocycle, primarily utilized as a versatile synthetic building block in medicinal chemistry and chemical biology. Its core structure is defined by a six-membered 1,2-diazine ring, which possesses a distinct physicochemical profile characterized by a high dipole moment (4.22 D), weak basicity (pKa 2.0), and significant hydrogen-bonding potential.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 1083337-92-1
Cat. No. B11818306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridazin-4-YL)ethan-1-amine
CAS1083337-92-1
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1CCN
InChIInChI=1S/C6H9N3/c7-3-1-6-2-4-8-9-5-6/h2,4-5H,1,3,7H2
InChIKeyXLHRTJGOOHOOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridazin-4-YL)ethan-1-amine (CAS 1083337-92-1): A Pyridazine-Based Building Block for Molecular Recognition-Driven Research


2-(Pyridazin-4-YL)ethan-1-amine (CAS 1083337-92-1) is a primary amine-functionalized pyridazine heterocycle, primarily utilized as a versatile synthetic building block in medicinal chemistry and chemical biology [1]. Its core structure is defined by a six-membered 1,2-diazine ring, which possesses a distinct physicochemical profile characterized by a high dipole moment (4.22 D), weak basicity (pKa 2.0), and significant hydrogen-bonding potential [1]. These inherent electronic features differentiate it substantially from analogous heterocyclic amines based on phenyl, pyridine, pyrimidine, or pyrazine cores, governing its behavior in molecular recognition, coordination chemistry, and biological target engagement [1].

Why 2-(Pyridazin-4-YL)ethan-1-amine Cannot Be Simply Replaced by Other Heterocyclic Amine Analogs


Direct substitution of 2-(Pyridazin-4-YL)ethan-1-amine with common in-class analogs like 4-pyridineethanamine or 4-pyrimidineethanamine is not functionally equivalent due to fundamental differences in the physicochemical properties of the parent heterocycles [1]. The pyridazine ring confers a unique combination of a very high intrinsic dipole moment (4.22 D vs. 2.22 D for pyridine and 0 D for pyrazine), extremely weak Brønsted basicity (pKa 2.0 vs. 5.2 for pyridine), and enhanced hydrogen-bond acceptor capacity, leading to distinct molecular recognition patterns, solubility profiles, and pharmacological behaviors [1]. These properties have been shown to translate into reduced off-target interactions, such as lower cytochrome P450 inhibition and mitigated cardiac hERG channel effects, which cannot be achieved with other monocyclic azine isomers [1].

Quantitative Differentiation Evidence for 2-(Pyridazin-4-YL)ethan-1-amine Against Key Heterocyclic Amine Analogs


Dipole Moment Comparison: 2-(Pyridazin-4-YL)ethan-1-amine Core vs. Pyridine and Pyrimidine Analogs

The pyridazine core of 2-(Pyridazin-4-YL)ethan-1-amine exhibits an experimental dipole moment of 4.22 D, the highest among common monocyclic azines, which directly influences its intermolecular interaction capabilities [1]. This high polarity enables stronger and more specific dipole-dipole and pi-pi stacking interactions compared to its pyridine (2.22 D) or pyrimidine (2.33 D) analogs [1]. This differentiation is critical for projects where the ethanamine group is used as a linker to engage a target, making the core heterocycle's electronic character the primary determinant of binding specificity.

Molecular Recognition Dipole-Dipole Interactions Fragment-Based Drug Design

Basicity Differential: Reduced Protonation State of the Pyridazine Core in 2-(Pyridazin-4-YL)ethan-1-amine

The pyridazine ring's intrinsic Brønsted basicity (pKa = 2.0) is the weakest among the diazines, ensuring the heterocyclic core of 2-(Pyridazin-4-YL)ethan-1-amine remains predominantly unprotonated at physiological pH [1]. This contrasts sharply with a 4-pyridineethanamine analog, where the pyridine core (pKa = 5.2) is significantly more basic and partially protonated under the same conditions [1]. This fundamental difference dictates the molecule's overall charge state at physiological pH, which is dominated by the protonation of the ethylamine side chain for the pyridazine compound, while the pyridine analog introduces a second, competing basic center in the ring.

Physicochemical Property Optimization Bioisosterism Permeability

Lipophilicity Control: Lower cLogP of the Pyridazine Core in 2-(Pyridazin-4-YL)ethan-1-amine

The pyridazine core provides a substantially lower lipophilicity (cLog P = -0.508) compared to a phenyl ring (cLog P = 2.177) or a pyridine ring (cLog P = 0.836) [1]. When incorporated into 2-(Pyridazin-4-YL)ethan-1-amine, this core property dictates that the overall molecule will be more polar and aqueous-soluble than its corresponding phenyl or pyridine analogs, a critical factor in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of derived compounds.

Lipophilic Efficiency Drug-likeness ADME Optimization

Distinct Hydrogen-Bond Accepting Capacity vs. Phenyl and Pyridine Analogs

The pyridazine ring core of the target compound is a potent hydrogen-bond acceptor (pKBHX = 1.65), providing a distinctive dual interaction capability through its two adjacent nitrogen atoms [1]. This is a mechanistic advantage over a phenyl ring, which is a very weak H-bond acceptor (pKBHX = -1.47), and is even stronger than a pyridine ring (pKBHX = 1.86) in certain interaction geometries [1]. The specific arrangement of the nitrogen lone pairs in pyridazine enables a unique 'nitrogen-to-sulfur sigma-star' interaction that is unavailable with phenyl, pyridine, or pyrimidine analogs.

Hydrogen Bonding Bioisosterism Scaffold Hopping

Key Application Scenarios for 2-(Pyridazin-4-YL)ethan-1-amine Derived from Physicochemical Differentiation Evidence


Fragment-Based Drug Design (FBDD) Leveraging High Polarity and Low Lipophilicity

As a fragment-sized molecule, 2-(Pyridazin-4-YL)ethan-1-amine is an ideal starting point for fragment-based screening campaigns. Its high core polarity (dipole 4.22 D) and low lipophilicity (core cLogP -0.508) lead to high aqueous solubility and the formation of enthalpically-driven, highly directional interactions with protein targets, which can be efficiently detected by biophysical methods like NMR or SPR [1]. This contrasts with poorly-soluble, high-cLogP fragments that often bind via non-specific hydrophobic collapse, making the pyridazine fragment a more tractable hit for subsequent structure-guided optimization [1].

Replacement of Phenyl or Pyridine Scaffolds in Drug Discovery for ADME and Safety Optimization

In drug discovery programs, 2-(Pyridazin-4-YL)ethan-1-amine can serve as a direct bioisostere for 4-phenyl- or 4-pyridine-ethanamine moieties. This replacement is quantitatively justified by the core's significantly lower lipophilicity (cLogP -0.508 vs 2.177 for phenyl) and weak basicity (pKa 2.0 vs 5.2 for pyridine), which is documented to reduce phospholipidosis, cytochrome P450 inhibition, and binding to the cardiac hERG channel [1]. This scaffold-hopping approach can be deployed to rescue problematic lead series by improving their safety margin without sacrificing target potency, as validated in FDA-approved pyridazine-containing drugs like relugolix and deucravacitinib [1].

Design of Selective Enzyme Inhibitors via Unique Hydrogen-Bonding Motifs

The pyridazine core's strong hydrogen-bond acceptor capacity (pKBHX 1.65) and dual nitrogen lone pair arrangement facilitate the formation of unique interaction motifs, such as bidentate hydrogen bonds or nitrogen-to-sulfur sigma-star interactions with methionine residues, that are unattainable with phenyl or pyridine analogs [1]. Using 2-(Pyridazin-4-YL)ethan-1-amine as a building block enables medicinal chemists to rationally design molecules that engage specific, conserved water molecules or protein backbone carbonyls in a target's binding site to achieve high affinity and selectivity, particularly in kinases and other ATP-binding proteins [1].

Chemical Biology Tool Compounds for Investigating Protein-Protein Interactions (PPIs)

The high dipole moment and hydrogen-bonding potential of the pyridazine ring make it a powerful probe for disrupting or stabilizing protein-protein interactions, which are often governed by complex electrostatic surfaces. A molecule derived from 2-(Pyridazin-4-YL)ethan-1-amine can be designed to mimic key peptide backbone features, and its distinct electronic profile, compared to a simple phenyl or pyridine analog, enables fine-tuning of the interaction to achieve potent and selective PPI modulation. This is a growing application area for the pyridazine chemotype, as highlighted by its emerging role in targeting challenging, undruggable interfaces [1].

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